molecular formula C7H10N3NaO6S B1437214 Avibactam sodium, (+)- CAS No. 1383814-68-3

Avibactam sodium, (+)-

Número de catálogo B1437214
Número CAS: 1383814-68-3
Peso molecular: 287.23 g/mol
Clave InChI: RTCIKUMODPANKX-UYXJWNHNSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Avibactam is a non-β-lactam β-lactamase inhibitor . It is used in combination with ceftazidime for the treatment of complicated intra-abdominal infections, complicated urinary tract infections, and hospital or ventilator-acquired pneumonia . It is also a diazabicyclooctane (DBO)–based, non-β-lactam β-lactamase inhibitor (BLI) that is used to treat multi-drug–resistant Gram-negative bacterial pathogens .


Synthesis Analysis

The synthesis of Avibactam sodium has been described in several studies . One method takes 5-hydroxy-2-pyridine ethyl formate as an initial raw material, and obtains the Avibactam sodium through 11 steps of reduction hydrogenation, biological lipase resolution, electrophilic addition, nucleophilic substitution, Boc removal, ammonolysis, intramolecular urethanization, debenzylation, sulfonic acid esterification, salification and cation exchange .


Molecular Structure Analysis

Avibactam sodium has a molecular formula of C7H10N3NaO6S and a molecular weight of 287.23 . It has a complex bicyclic structure .


Chemical Reactions Analysis

Avibactam is a non-β lactam β-lactamase inhibitor that inactivates some β-lactamases by a unique covalent and reversible mechanism . It protects ceftazidime from degradation by certain β-lactamases .


Physical And Chemical Properties Analysis

Avibactam sodium has a molecular formula of C7H10N3NaO6S and a molecular weight of 287.23 . It is soluble in DMSO .

Aplicaciones Científicas De Investigación

Antibiotic and Beta-lactamase Inhibiting Activity

Avibactam sodium, in combination with ceftazidime, exhibits notable antibiotic and beta-lactamase inhibiting activity. This combination hinders cell wall synthesis in certain bacteria, with avibactam specifically inactivating beta-lactamases, thereby enhancing ceftazidime's effectiveness against bacterial degradation (Definitions, 2020).

Synthesis and Chemical Structure

A novel synthetic route for avibactam has been established from ethyl-5-hydroxypicolinate, featuring a lipase-catalyzed resolution and a simultaneous debenzylation/sulfation reaction. This synthesis highlights avibactam's intricate chemical structure and its scalable production methods (Wang et al., 2017).

Broad-Spectrum Beta-Lactamase Inhibition

Avibactam is a broad-spectrum serine beta-lactamase inhibitor, effective against class A, C, and some class D beta-lactamases. Its action is unlike traditional beta-lactam inhibitors, as it covalently modifies and reversibly interacts with beta-lactamase targets (Wang et al., 2016).

Inhibition Mechanism and Resistance

Avibactam's inhibition mechanism involves covalent acylation and recyclization with beta-lactamases. Its unique inhibition approach, distinct from other beta-lactamase inhibitors, offers insight into the development of resistance and potential avenues for future antibacterial research (Lahiri et al., 2014).

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of avibactam, especially when combined with other antibiotics like ceftazidime, has been thoroughly investigated. Its absorption, distribution, metabolism, and excretion characteristics are crucial for optimizing its clinical use (Nichols et al., 2018).

Binding with Penicillin-Binding Proteins

Avibactam's ability to bind selectively to certain penicillin-binding proteins (PBPs) in both Gram-negative and Gram-positive bacteria underscores its potential in developing new antibacterial strategies that target multiple PBP types (Asli et al., 2015).

Efficacy in Clinical Trials

Clinical trials have demonstrated avibactam's efficacy in treating complicated urinary tract infections and intra-abdominal infections, highlighting its role as a potent alternative to traditional treatments like carbapenems (Wagenlehner et al., 2016).

Renal Impairment and Dosage Adjustment

Studies assessing avibactam's pharmacokinetics in patients with renal impairment indicate the need for dosage adjustment based on the severity of impairment, maintaining its therapeutic efficacy (Merdjan et al., 2017).

Safety And Hazards

Avibactam sodium can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic and contains a pharmaceutically active ingredient .

Propiedades

IUPAC Name

sodium;[(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCIKUMODPANKX-UYXJWNHNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N2C[C@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N3NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avibactam sodium, (+)-

CAS RN

1383814-68-3
Record name Avibactam sodium, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383814683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVIBACTAM SODIUM, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TROMZ29W33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avibactam sodium, (+)-
Reactant of Route 2
Reactant of Route 2
Avibactam sodium, (+)-
Reactant of Route 3
Avibactam sodium, (+)-
Reactant of Route 4
Avibactam sodium, (+)-
Reactant of Route 5
Reactant of Route 5
Avibactam sodium, (+)-
Reactant of Route 6
Reactant of Route 6
Avibactam sodium, (+)-

Citations

For This Compound
128
Citations
Z Ding, W Su, X Huang, B Tian, X Cheng… - Crystal Growth & …, 2020 - ACS Publications
… In this study, Avibactam sodium, which has one dihydrate (Form E), one monohydrate (Form A), and two anhydrous forms (Form B and D), was chosen as the model compound to …
Number of citations: 21 pubs.acs.org
DA Hussar, J Friedman - Journal of the American Pharmacists Association, 2016 - japha.org
Ceftazidime pentahydrate/avibactam sodium (AvycazeActavis) is the second combination of a cephalosporin and beta-lactamase inhibitor to be marketed, joining ceftolozane/…
Number of citations: 2 www.japha.org
R Sharma, TE Park, S Moy - Clinical therapeutics, 2016 - Elsevier
… The chemical structure and molecular formula of avibactam sodium are sodium [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl]sulfate and C 7 H 10 N 3 O 6 SNa, …
Number of citations: 111 www.sciencedirect.com
JM Buyck, C Luyckx, GG Muccioli… - Journal of …, 2017 - academic.oup.com
… Avibactam sodium (potency 91.7%) and AZ13466915 were provided by AstraZeneca Pharmaceuticals (Waltham, MA, USA and Alderly Park, UK, respectively). Ceftazidime was …
Number of citations: 7 academic.oup.com
EB Chahine, M Sourial, R Ortiz - The Consultant Pharmacist®, 2015 - ingentaconnect.com
OBJECTIVE: To review the chemistry, pharmacology, microbiology, pharmacokinetics, pharmacodynamics, clinical efficacy, safety, dosing, and administration of ceftazidime/avibactam (…
Number of citations: 14 www.ingentaconnect.com
Z Yang, Y Chen, L Wan, X Cen, P Tang… - Chemical …, 2022 - pubs.rsc.org
… Ultimately, a one-pot debenzylation/O-sulfation by the well-established sequence 8a,b followed by a sodium ion-exchange resin effortlessly produced avibactam sodium salt (1) in 83% …
Number of citations: 3 pubs.rsc.org
SKB Sy, L Zhuang, S Sy, H Derendorf - Clinical Pharmacokinetics, 2019 - Springer
Avibactam is a non-β-lactam, β-lactamase inhibitor of the diazabicyclooctane class that covalently acylates its β-lactamase targets, encompassing extended spectrum of activities that …
Number of citations: 41 link.springer.com
A Bhatnagar, EM Ransom, MJ Machado… - Journal of …, 2021 - academic.oup.com
Background Aztreonam/avibactam is a combination agent that shows promise in treating infections caused by highly antibiotic-resistant MBL-producing Enterobacterales. This …
Number of citations: 12 academic.oup.com
T Wang, LD Du, D Wan, X Li, XZ Chen… - … Process Research & …, 2017 - ACS Publications
… An optimized one-pot debenzylation/sulfation reaction, followed by cation exchange, gave the avibactam sodium salt on a 400.0 g scale. … Structure of avibactam sodium (1). …
Number of citations: 1 pubs.acs.org
T Wang, LD Du, D Wan, X Li, XZ Chen… - … Process Research & …, 2018 - ACS Publications
… Our synthetic route was used to produce 400 g of avibactam sodium salt. … Et)COONa in EtOH/H 2 O furnishes the target avibactam sodium. Thus, an efficient synthesis of pure, crystalline …
Number of citations: 11 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.